molecular formula C20H19ClF4N4O3 B11499599 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate

Cat. No.: B11499599
M. Wt: 474.8 g/mol
InChI Key: VWBMDHBQIIIUOO-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorinated pyridine and a fluorinated benzoyl carbamate group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorinated Pyridine: The piperazine intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a base such as sodium hydride or potassium carbonate to form the desired substitution product.

    Introduction of the Fluorinated Benzoyl Carbamate Group: The final step involves the reaction of the substituted piperazine with 4-fluorobenzoyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated pyridine ring.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the compound’s reactivity.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the piperazine ring.

    Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of bacterial growth or modulation of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19ClF4N4O3

Molecular Weight

474.8 g/mol

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-(4-fluorobenzoyl)carbamate

InChI

InChI=1S/C20H19ClF4N4O3/c21-16-11-14(20(23,24)25)12-26-17(16)29-7-5-28(6-8-29)9-10-32-19(31)27-18(30)13-1-3-15(22)4-2-13/h1-4,11-12H,5-10H2,(H,27,30,31)

InChI Key

VWBMDHBQIIIUOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)NC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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